molecular formula C21H23FN4O4S B7696168 1-[3-(5-Ethyl-1,2,4-oxadiazol-3-YL)-4-methoxybenzenesulfonyl]-4-(2-fluorophenyl)piperazine

1-[3-(5-Ethyl-1,2,4-oxadiazol-3-YL)-4-methoxybenzenesulfonyl]-4-(2-fluorophenyl)piperazine

Cat. No.: B7696168
M. Wt: 446.5 g/mol
InChI Key: GAPCIGUKXHUMTD-UHFFFAOYSA-N
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Description

1-[3-(5-Ethyl-1,2,4-oxadiazol-3-YL)-4-methoxybenzenesulfonyl]-4-(2-fluorophenyl)piperazine is a complex organic compound that features a combination of several functional groups, including an oxadiazole ring, a methoxy group, a sulfonyl group, and a piperazine ring

Properties

IUPAC Name

5-ethyl-3-[5-[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl-2-methoxyphenyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN4O4S/c1-3-20-23-21(24-30-20)16-14-15(8-9-19(16)29-2)31(27,28)26-12-10-25(11-13-26)18-7-5-4-6-17(18)22/h4-9,14H,3,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAPCIGUKXHUMTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NO1)C2=C(C=CC(=C2)S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(5-Ethyl-1,2,4-oxadiazol-3-YL)-4-methoxybenzenesulfonyl]-4-(2-fluorophenyl)piperazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the oxadiazole ring through the reaction of amidoximes with carboxylic acids or their derivatives under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process while maintaining high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

1-[3-(5-Ethyl-1,2,4-oxadiazol-3-YL)-4-methoxybenzenesulfonyl]-4-(2-fluorophenyl)piperazine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 1-[3-(5-Ethyl-1,2,4-oxadiazol-3-YL)-4-methoxybenzenesulfonyl]-4-(2-fluorophenyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring and other functional groups can form hydrogen bonds, electrostatic interactions, or covalent bonds with these targets, leading to changes in their activity or function . The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

  • 1-[3-(5-Methyl-1,2,4-oxadiazol-3-YL)-4-methoxybenzenesulfonyl]-4-(2-fluorophenyl)piperazine
  • 1-[3-(5-Ethyl-1,2,4-oxadiazol-3-YL)-4-methoxybenzenesulfonyl]-4-(2-chlorophenyl)piperazine
  • 1-[3-(5-Ethyl-1,2,4-oxadiazol-3-YL)-4-methoxybenzenesulfonyl]-4-(2-bromophenyl)piperazine

Uniqueness

The uniqueness of 1-[3-(5-Ethyl-1,2,4-oxadiazol-3-YL)-4-methoxybenzenesulfonyl]-4-(2-fluorophenyl)piperazine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, can enhance its stability and bioavailability compared to similar compounds with different substituents .

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